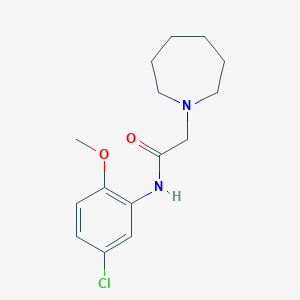

2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

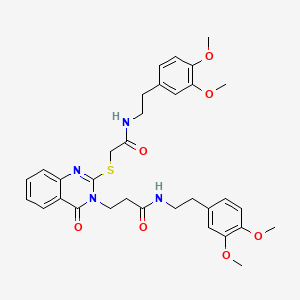

The compounds I found are “1-(azepan-1-yl)-2-[(5-chloro-2-methoxyphenyl)amino]propan-1-one” and "1-(azepan-1-yl)-2-[(5-chloro-2-methoxyphenyl)amino]ethan-1-one" . These compounds have similar structures to the one you mentioned.

Molecular Structure Analysis

The molecular formula for “1-(azepan-1-yl)-2-[(5-chloro-2-methoxyphenyl)amino]propan-1-one” is C16H23ClN2O2 and its molecular weight is 310.81902 . For “1-(azepan-1-yl)-2-[(5-chloro-2-methoxyphenyl)amino]ethan-1-one”, the molecular formula is C15H21ClN2O2 and its molecular weight is 296.79244 .Scientific Research Applications

Metabolism Studies

Acetochlor, alachlor, butachlor, and metolachlor, which are structurally related to 2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide, have been extensively studied for their metabolism in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential toxicological impacts of these herbicides. For instance, Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and highlighted the role of cytochrome P450 isoforms in human metabolism of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis Applications

In the field of green chemistry, there is a focus on the synthesis of important intermediates like N-(3-Amino-4-methoxyphenyl)acetamide, which is crucial for producing azo disperse dyes. Zhang Qun-feng (2008) explored the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel catalyst, showcasing an environmentally friendly synthesis method (Zhang, 2008).

Herbicide Activity and Soil Interactions

The effectiveness and interaction of chloroacetamide herbicides with soil properties have been a subject of study. Research by Banks and Robinson (1986) on acetochlor, alachlor, and metolachlor revealed insights into their reception and activity in soil affected by wheat straw and irrigation. This research is vital for understanding the environmental impact and efficacy of these herbicides in agricultural settings (Banks & Robinson, 1986).

Biodegradation Studies

The biodegradation of chloroacetamide herbicides, such as acetochlor, is critical for understanding their environmental fate. Wang et al. (2015) investigated the role of the cytochrome P450 system EthBAD in the N-deethoxymethylation of acetochlor by Rhodococcus sp., providing insights into the microbial degradation pathways of these herbicides (Wang et al., 2015).

Herbicide Adsorption and Efficacy

The adsorption, mobility, and efficacy of herbicides like alachlor and metolachlor in soil are influenced by various soil properties. Peter and Weber (1985) correlated the adsorption of these herbicides with soil organic matter, clay content, and surface area, providing essential data for optimizing herbicide application and understanding environmental interactions (Peter & Weber, 1985).

properties

IUPAC Name |

2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-20-14-7-6-12(16)10-13(14)17-15(19)11-18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXUPTGDYDNUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323915 |

Source

|

| Record name | 2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

CAS RN |

752214-91-8 |

Source

|

| Record name | 2-(azepan-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl}propanoate](/img/structure/B2758355.png)

![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)

![Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758363.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2758366.png)

![7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2758367.png)

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride](/img/structure/B2758376.png)